Benzene-1,3-disulfonate

colorimetric sensing gold nanoparticles heavy metal detection

Select benzene-1,3-disulfonate (CAS 22713-46-8) for its unique meta-substitution geometry, which is structurally essential for selective metal-ion sensing (Pb²⁺ LOD 0.469 µM, Cu²⁺ LOD 0.645 µM in AuNP nanosensors), high-thermal-stability SPBI polymers (desulfonation >370 °C, tensile strength 89–96 MPa), and lanthanide coordination frameworks with distinct topologies. The disodium salt (CAS 831-59-4) delivers 663 g/L water solubility at 20 °C for aqueous-phase pharmaceutical syntheses. Ortho/para isomers cannot replicate this performance profile.

Molecular Formula C6H4O6S2-2
Molecular Weight 236.2 g/mol
CAS No. 22713-46-8
Cat. No. B059795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene-1,3-disulfonate
CAS22713-46-8
Synonyms1,3-benzenedisulfonate
1,3-benzenedisulfonic acid
2Na of benzene 1,3-disulfonate
benzene 1,3-disulfonate
xNa of benzene 1,3-disulfonate
Molecular FormulaC6H4O6S2-2
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-]
InChIInChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2
InChIKeyWRUAHXANJKHFIL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene-1,3-disulfonate CAS 22713-46-8: Chemical Properties and Procurement Baseline


Benzene-1,3-disulfonate (CAS 22713-46-8) is an aromatic dianion with the molecular formula C6H4O6S2^2− and a molecular weight of 236.2 g/mol, characterized by two sulfonate groups substituted at the meta positions of the benzene ring . This compound and its disodium salt (CAS 831-59-4) serve as versatile intermediates in pharmaceutical synthesis, dye manufacturing, and coordination chemistry [1]. The meta substitution pattern imparts distinct physicochemical properties compared to ortho (1,2-) and para (1,4-) isomers, including differences in solubility, thermal stability, and molecular recognition behavior [2].

Why Benzene-1,3-disulfonate Cannot Be Casually Substituted with Positional Isomers


Substituting benzene-1,3-disulfonate with its ortho (1,2-) or para (1,4-) isomers is not trivial due to fundamental differences in molecular geometry, electronic distribution, and resulting performance in specific applications. The meta substitution pattern confers unique spatial orientation of sulfonate groups that directly influences metal-binding selectivity in sensing applications [1] and enhanced chemical stability in alkylbenzene sulfonate homologues compared to para-substituted analogues [2]. Furthermore, the crystal packing and hydrogen-bonding networks of 1,3-disulfonate salts differ substantially from 1,2-disulfonate salts, with the latter exhibiting constrained rotational freedom of sulfonate substituents due to steric hindrance [3]. These structural distinctions translate to measurable performance differences that procurement decisions must account for.

Quantitative Performance Differentiation of Benzene-1,3-disulfonate Against Comparators


Metal Ion Sensing Selectivity: Benzene-1,3-disulfonate-Capped Gold Nanoparticles Enable Dual Pb2+/Cu2+ Detection

Benzene-1,3-disulfonate (BDS^2−) functions as a selective capping agent for gold nanoparticles (AuNPs), enabling colorimetric recognition of Pb^2+ and Cu^2+ ions in aqueous solution. The sensor selectively binds Pb^2+ and Cu^2+ over 14 other metal ions, with association constant (K_a) values of 1.612 × 10^6 M^−1 for Pb^2+ and 8.12 × 10^5 M^−1 for Cu^2+ [1]. The detection limits are 0.469 μM for Pb^2+ and 0.645 μM for Cu^2+ [1]. While no direct head-to-head comparison with 1,2- or 1,4-disulfonate capping agents exists in this study, the meta substitution geometry is essential for the observed selectivity profile.

colorimetric sensing gold nanoparticles heavy metal detection

Aqueous Solubility of Disodium Salt: High Water Solubility Supports Pharmaceutical Intermediate Applications

The disodium salt of benzene-1,3-disulfonate (CAS 831-59-4) exhibits a solubility of 663 g/L in water at 20°C . This high aqueous solubility is essential for its use as a pharmaceutical intermediate and in aqueous-based synthetic procedures. While solubility data for the 1,2- and 1,4-disulfonate isomers under identical conditions are not readily available in authoritative sources, the value serves as a procurement-relevant benchmark.

solubility pharmaceutical intermediate formulation

Meta Substitution Enhances Chemical Stability in Alkylbenzene Sulfonate Analogues: A Class-Level Inference

Density functional theory (DFT) calculations on linear alkylbenzene sulfonate (LAS) isomers reveal that the meta position of the sulfonate substituent increases overall chemical stability compared to the para position [1]. The study calculated global reactivity parameters (energy gap, chemical potential, hardness) for two LAS homologues and found that meta-substituted isomers exhibit greater stability [1]. This is a class-level inference from alkylbenzene sulfonates, not a direct measurement on benzene-1,3-disulfonate itself, but the underlying electronic principle—charge distribution and resonance stabilization at the meta position—is transferable to the parent disulfonate system.

chemical stability DFT calculation sulfonate isomer

Coordination Polymer Formation: Benzene-1,3-disulfonate as a Linker in Lanthanide Frameworks

Benzene-1,3-disulfonate acts as a bridging linker in the synthesis of coordination polymers with praseodymium(III) and erbium(III) [1]. The meta substitution geometry provides a specific metal-ligand coordination geometry that differs from the linear arrangement favored by para-disulfonate, which typically forms pillared networks [2]. No direct head-to-head comparison with 1,2- or 1,4-isomers is available, but the distinct structural outcomes underscore the importance of isomer selection in crystal engineering.

coordination polymer lanthanide MOF

Optimal Procurement and Research Scenarios for Benzene-1,3-disulfonate


Development of Colorimetric Nanosensors for Pb2+ and Cu2+ Detection

Based on the demonstrated ability of benzene-1,3-disulfonate to cap gold nanoparticles and enable selective detection of Pb^2+ and Cu^2+ ions with LODs of 0.469 μM and 0.645 μM, respectively, this compound is a strong candidate for developing dual-nanosensors for environmental or biological monitoring [1]. The meta substitution pattern is essential for the observed selectivity.

Pharmaceutical Intermediate Requiring High Aqueous Solubility

The disodium salt of benzene-1,3-disulfonate exhibits a water solubility of 663 g/L at 20°C, making it suitable for aqueous-phase reactions in pharmaceutical synthesis . This solubility profile supports its use in manufacturing purine derivatives, herbicides, and radiopaque polymers .

Coordination Polymer and MOF Synthesis with Lanthanide Ions

Benzene-1,3-disulfonate serves as a versatile linker for constructing coordination polymers with lanthanide ions such as Pr(III) and Er(III) [2]. The meta substitution yields different framework topologies compared to para-disulfonate, offering structural diversity for crystal engineering and porous materials research [2].

Synthesis of Sulfonated Polybenzimidazoles for High-Temperature Membranes

A sulfonated dicarboxylic acid monomer derived from benzene-1,3-disulfonate—disodium 4,6-bis(4-carboxyphenoxy)benzene-1,3-disulfonate—has been used to synthesize novel sulfonated polybenzimidazoles (SPBIs) with desulfonation temperatures exceeding 370°C and tensile strengths of 89-96 MPa [3]. This demonstrates the thermal robustness of the 1,3-disulfonate scaffold in high-performance polymer applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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